molecular formula C12H10Br2F6N2O B14949177 1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

Cat. No.: B14949177
M. Wt: 472.02 g/mol
InChI Key: VLDMKCFZZDHLNM-UHFFFAOYSA-N
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Description

N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA is a synthetic organic compound characterized by the presence of trifluoromethyl and dibromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA typically involves the reaction of 1,1-bis(trifluoromethyl)propylamine with 2,4-dibromophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA can undergo various chemical reactions, including:

    Substitution Reactions: The dibromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with substituted groups on the phenyl ring.

    Oxidation/Reduction: Various oxidized or reduced forms of the compound.

    Hydrolysis: Breakdown products including amines and carbon dioxide.

Scientific Research Applications

N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, while the dibromophenyl group can facilitate interactions with aromatic residues in proteins. The urea linkage may also play a role in the compound’s overall activity by providing a stable scaffold for these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DICHLOROPHENYL)UREA
  • N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIFLUOROPHENYL)UREA
  • N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIMETHOXYPHENYL)UREA

Uniqueness

N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA is unique due to the presence of both trifluoromethyl and dibromophenyl groups, which confer distinct chemical properties such as increased lipophilicity and potential for halogen bonding. These features can enhance the compound’s performance in various applications compared to its analogs.

Properties

Molecular Formula

C12H10Br2F6N2O

Molecular Weight

472.02 g/mol

IUPAC Name

1-(2,4-dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

InChI

InChI=1S/C12H10Br2F6N2O/c1-2-10(11(15,16)17,12(18,19)20)22-9(23)21-8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3,(H2,21,22,23)

InChI Key

VLDMKCFZZDHLNM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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